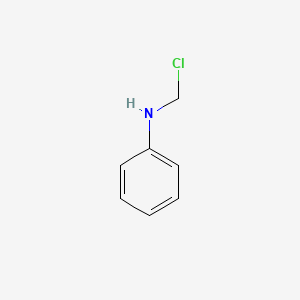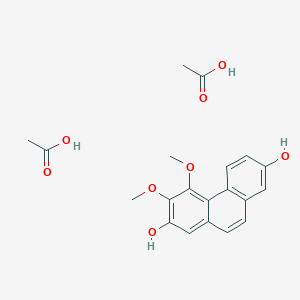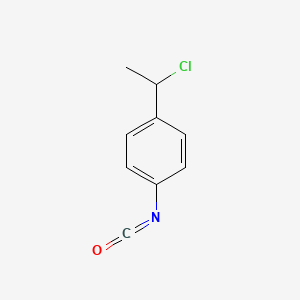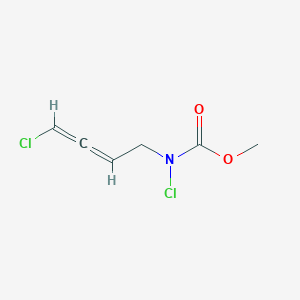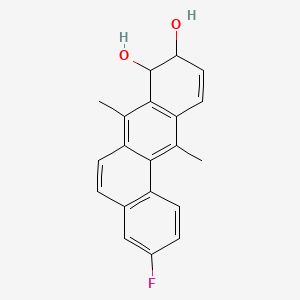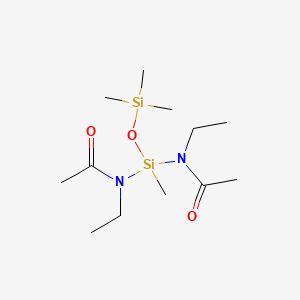
N,N'-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) is an organosilicon compound that features a disiloxane core with two N-ethylacetamide groups attached. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with N-ethylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the hydrosilylation reaction, where the Si-H bond of the disiloxane reacts with the amide group to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes to form organosilicon compounds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various organosilicon compounds, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Medicine: Explored for its biocompatibility and potential therapeutic applications.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) involves its ability to participate in hydrosilylation reactions, where the Si-H bond reacts with unsaturated organic compounds. This reaction is typically catalyzed by transition metal complexes, leading to the formation of new Si-C bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound used in similar hydrosilylation reactions.
Hexamethyldisiloxane: Another organosilicon compound with different reactivity and applications.
Divinyltetramethyldisiloxane: Used in the synthesis of silicone polymers and resins
Uniqueness
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) is unique due to its dual functional groups, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to form stable Si-C bonds makes it particularly valuable in the synthesis of advanced materials and polymers .
Propiedades
Número CAS |
85089-98-1 |
|---|---|
Fórmula molecular |
C12H28N2O3Si2 |
Peso molecular |
304.53 g/mol |
Nombre IUPAC |
N-[[acetyl(ethyl)amino]-methyl-trimethylsilyloxysilyl]-N-ethylacetamide |
InChI |
InChI=1S/C12H28N2O3Si2/c1-9-13(11(3)15)19(8,17-18(5,6)7)14(10-2)12(4)16/h9-10H2,1-8H3 |
Clave InChI |
YAHIDUAEXKTLMX-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(=O)C)[Si](C)(N(CC)C(=O)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




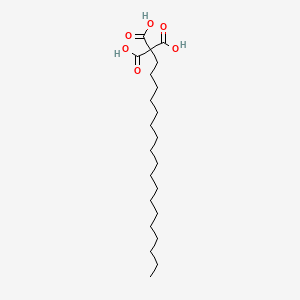

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)



